molecular formula C9H14N2O B7961130 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B7961130
M. Wt: 166.22 g/mol
InChI Key: FPEPAUCKMHYOJE-UHFFFAOYSA-N
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Description

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C9H14N2O. It is a white to off-white solid with a molecular weight of 166.22 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.

    (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEPAUCKMHYOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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